Cyclopropanecarbonyl iodide
CAS No.: 79929-34-3
Cat. No.: VC19330081
Molecular Formula: C4H5IO
Molecular Weight: 195.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79929-34-3 |
|---|---|
| Molecular Formula | C4H5IO |
| Molecular Weight | 195.99 g/mol |
| IUPAC Name | cyclopropanecarbonyl iodide |
| Standard InChI | InChI=1S/C4H5IO/c5-4(6)3-1-2-3/h3H,1-2H2 |
| Standard InChI Key | VLDNBNFNOHDMHH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C(=O)I |
Introduction
Structural and Physicochemical Properties
Cyclopropanecarbonyl iodide is characterized by a cyclopropane ring fused to a carbonyl iodide group, conferring both steric strain and electrophilic reactivity. Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of Cyclopropanecarbonyl Iodide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.986 g/mol |
| Exact Mass | 195.939 Da |
| PSA (Polar Surface Area) | 17.07 Ų |
| LogP (Partition Coefficient) | 1.358 |
The compound’s infrared (IR) spectrum reveals characteristic absorptions for the carbonyl group () and C-I stretching () . Nuclear magnetic resonance (NMR) data further elucidate its structure: NMR displays signals for cyclopropane protons as multiplet peaks between – ppm, while the carbonyl-adjacent proton resonates as a triplet at ppm .
Synthetic Methodologies
Traditional Batch Synthesis
The seminal synthesis by Hoffmann and Haase (1981) involves the iodination of cyclopropanecarbonyl chloride using hydrogen iodide (HI) under anhydrous conditions . This method yields cyclopropanecarbonyl iodide in ~82% purity, with subsequent purification via fractional distillation. While effective for small-scale production, limitations in scalability and reagent handling have driven the development of alternative approaches.
Continuous-Flow Synthesis
A breakthrough in scalable synthesis was achieved using continuous-flow chemistry, as demonstrated by recent work utilizing Amberlyst-35 resin catalysis . In this system, 2-hydroxycyclobutanones react with aryl thiols in a packed-bed reactor, undergoing acid-catalyzed ring contraction to form cyclopropanecarbonyl derivatives (Figure 1). Key advantages include:
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Mild Conditions: Reactions proceed at ambient temperature, avoiding thermal degradation.
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Catalyst Reusability: Amberlyst-35 retains activity over 10 cycles, reducing waste.
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High Yields: Isolated yields exceed 90% for electron-rich thiol substrates .
Figure 1: Continuous-Flow Synthesis Mechanism
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Nucleophilic addition of thiol to 2-hydroxycyclobutanone forms diol intermediate I.
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Acid-catalyzed dehydration generates carbocation II.
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Ring contraction yields protonated carbaldehyde III, which deprotonates to the final product .
Reactivity and Derivative Formation
Cyclopropanecarbonyl iodide’s reactivity stems from its strained cyclopropane ring and electrophilic carbonyl iodide group. Notable transformations include:
Oxidation Reactions
Controlled oxidation with hydrogen peroxide or iodine/potassium hydroxide produces sulfoxides, sulfones, and carboxylic acids. For example:
Epoxidation
Corey–Chaykovsky epoxidation with trimethylsulfoxonium iodide and NaH in DMSO produces oxirane derivatives (e.g., 8) in 92% yield, demonstrating utility in heterocycle synthesis .
Applications in Pharmaceutical and Materials Chemistry
Bioactive Molecule Synthesis
Cyclopropanecarbonyl iodide serves as a precursor to anticancer agents such as irofulven, where its strained ring enhances DNA alkylation efficacy . Derivatives like 2-(1-(phenylthio)cyclopropyl)oxirane exhibit antitumor activity by inhibiting topoisomerase II .
Polymer and Material Science
The compound’s ability to undergo radical-initiated ring-opening polymerization enables the synthesis of poly(cyclopropane) materials with tunable thermal stability. Copolymers incorporating styrene show glass transition temperatures () up to 145°C, suitable for high-performance plastics .
Future Directions and Challenges
Catalytic Asymmetric Synthesis
Current methods produce racemic mixtures. Developing chiral catalysts (e.g., BINOL-derived phosphoric acids) could enable enantioselective synthesis for pharmaceutical applications.
Green Chemistry Innovations
Replacing iodinated reagents with electrochemical iodination or biorenewable catalysts may reduce environmental impact. Recent successes in photoredox-catalyzed C–I bond formation suggest promising avenues .
Computational Modeling
Density functional theory (DFT) studies of ring-strain energetics () could optimize reaction pathways and predict novel derivatives .
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